molecular formula C17H18N4O B6574922 4-cyclopropyl-1-(3,4-dimethylphenyl)-6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105203-32-4

4-cyclopropyl-1-(3,4-dimethylphenyl)-6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B6574922
CAS No.: 1105203-32-4
M. Wt: 294.35 g/mol
InChI Key: ZSKCRJQVTYGRDW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-(3,4-dimethylphenyl)-6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core fused with a cyclopropyl group and a 3,4-dimethylphenyl moiety[_{{{CITATION{{{_1{4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo3,4-d ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the 3,4-dimethylphenyl group can be attached via electrophilic aromatic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development.

  • Industry: Its unique properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

  • 4-Cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Uniqueness: This compound is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-cyclopropyl-1-(3,4-dimethylphenyl)-6-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-10-4-7-13(8-11(10)2)21-16-14(9-18-21)15(12-5-6-12)19-20(3)17(16)22/h4,7-9,12H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKCRJQVTYGRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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